molecular formula C16H40O4Ti B042825 Titanium tetrabutoxide CAS No. 5593-70-4

Titanium tetrabutoxide

Cat. No. B042825
CAS RN: 5593-70-4
M. Wt: 344.35 g/mol
InChI Key: FPCJKVGGYOAWIZ-UHFFFAOYSA-N
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Description

Titanium tetrabutoxide (Ti(OBu)4) is an organometallic compound of titanium and butoxide that has recently been gaining attention in the scientific community due to its wide range of potential applications. It is a white crystalline solid with a molecular weight of 314.43 g/mol and a melting point of 68.2°C. This compound is a highly versatile compound that has been found to be useful in a variety of fields, including catalysis, organic synthesis, and materials science.

Scientific Research Applications

  • Catalysis in Polymerization : Pilati et al. (1983) and (1985) showed that Titanium tetrabutoxide catalyzes the polycondensation of poly(butylene terephthalate) with benzoic acid and alcoholysis and hydrolysis reactions. These studies provide kinetic equations for these reactions at various temperatures and reactant molar ratios, noting the impact of water on the kinetics (Pilati et al., 1983); (Pilati et al., 1985).

  • Photocatalysis and Environmental Applications : Liu et al. (2014) discussed TiO2 crystals with tailored facets for potential use in energy, environment, and health applications, including photocatalysis and dye-sensitized solar cells (DSSCs) (Liu et al., 2014). Additionally, Liang et al. (2018) demonstrated that a Magneli phase titanium oxide (Ti4O7) anode can effectively remove over 90% of tetracycline from water, with hydroxyl radicals playing a key role in the oxidation process (Liang et al., 2018).

  • Nanomaterials for Energy and Environmental Applications : Wei et al. (2018) highlighted the advances in titanium glycolate-derived TiO2 nanomaterials for versatile applications in photocatalysis, solar cells, and lithium-ion batteries (Wei et al., 2018).

  • Direct Electrochemical Preparation : Cai Duo-chang (2006) explored the direct electrochemical preparation of this compound in absolute 1-butanol for high-purity yields, useful as a precursor for nanometer oxides prepared by the sol-gel method (Cai Duo-chang, 2006).

  • Medical Applications : Ziental et al. (2020) studied Titanium dioxide nanoparticles for photodynamic therapy in treating diseases like cancer and psoriasis, as well as inactivating antibiotic-resistant bacteria (Ziental et al., 2020).

  • Photocatalytic Hydrogen Generation and Pollution Removal : Chen et al. (2015) discussed the potential of black titanium dioxide nanomaterials for photocatalytic hydrogen generation and environmental pollution removal, with improved photocatalytic activities due to enhanced optical absorption properties (Chen et al., 2015).

  • Sol-Gel Process and Hydrolysis Study : Velasco et al. (1999) used FT-IR spectroscopy to study the hydrolysis of this compound in butyl alcohol, indicating its potential use in the sol-gel process (Velasco et al., 1999).

  • Photocatalytic Mineralization : Kominami et al. (1996) found that ultra-highly active titanium(IV) oxide synthesized by hydrothermal crystallization in toluene showed a higher carbon dioxide production rate than other photocatalysts, indicating its potential in photocatalytic applications (Kominami et al., 1996).

Mechanism of Action

Target of Action

Titanium butoxide, also known as Titanium tetrabutoxide, TETRABUTYL TITANATE, or Butyl titanate, is a metal alkoxide . Its primary target is the formation of titanium dioxide (TiO2) through hydrolysis . TiO2 is a compound of great importance due to its remarkable catalytic and distinctive semiconducting properties .

Mode of Action

Titanium butoxide interacts with its targets through a process of hydrolysis and condensation . It exchanges alkoxide groups in a series of reactions :

Ti(OBu)4+HOR→Ti(OBu)3(OR)+HOBuTi(OBu)3(OR)+HOR→Ti(OBu)2(OR)2+HOBu⋮\begin{align*} Ti(OBu)_4 + HOR &→ Ti(OBu)_3(OR) + HOBu \\ Ti(OBu)_3(OR) + HOR &→ Ti(OBu)_2(OR)_2 + HOBu \\ &\vdots \end{align*} Ti(OBu)4​+HORTi(OBu)3​(OR)+HOR​→Ti(OBu)3​(OR)+HOBu→Ti(OBu)2​(OR)2​+HOBu⋮​

Biochemical Pathways

The hydrolysis of titanium butoxide leads to the formation of titanium dioxide (TiO2), a compound with significant photocatalytic activities . This process allows the deposition of TiO2 coatings of various shapes and sizes down to the nanoscale . The resulting TiO2 nanostructures have size-related characteristics that make them attractive materials in modern science and technology .

Pharmacokinetics

It’s known that titanium butoxide is a colorless, odorless liquid that is soluble in many organic solvents .

Result of Action

The hydrolysis of titanium butoxide results in the formation of titanium dioxide (TiO2) . TiO2 is used in a wide range of applications, including the degradation of organic molecules, water splitting for hydrogen generation, purification, disinfection of wastewater, self-cleaning coatings for buildings, and more .

Action Environment

The action of titanium butoxide is influenced by environmental factors such as water content and base types . The crystallite sizes of the particles were higher when prepared using different bases in an acidic medium .

Safety and Hazards

Titanium tetrabutoxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, causes serious eye irritation, and may cause drowsiness or dizziness .

Future Directions

Titanium tetrabutoxide has been used in various research studies. For instance, it has been used in combination with B(OBu)3 to assess the importance of chemo-selectivity of the catalyst towards high molecular weight poly(butylene succinate) synthesis .

Biochemical Analysis

Biochemical Properties

Titanium tetrabutoxide is often used to prepare titanium oxide materials and catalysts . It plays a role in biochemical reactions, particularly in the polymerization of olefins . It interacts with organic polymers like polyvinyl chloride (PVC) to polymerize ethylene . The nature of these interactions involves the exchange of alkoxide groups .

Cellular Effects

The cellular effects of this compound are primarily observed in its interactions with polymers. For instance, it has been found to cause quick deactivation of polymers, associated with increasing oxidation when supported by the catalyst . This influences cell function by altering the properties of the polymer structures within the cell.

Molecular Mechanism

This compound exerts its effects at the molecular level through a series of complex reactions. It exchanges alkoxide groups, which is why it is not compatible with alcohol solvents . It also readily hydrolyzes, a process that can be summarized with this balanced equation:

.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to cause quick deactivation of polymers, associated with increasing oxidation when supported by the catalyst . This suggests that the compound’s effects on cellular function may change over time, potentially influencing long-term cellular processes.

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of varying dosages of this compound in animal models. It is known that the compound has a median lethal dose (LD50) of 3122 mg/kg in rats (oral) and 180 mg/kg in mice (intravenous) .

Metabolic Pathways

This compound is involved in the polymerization of olefins, a process that can be considered a type of metabolic pathway

Transport and Distribution

This compound is soluble in many organic solvents , suggesting that it could be transported and distributed within cells and tissues via these solvents

properties

{ "Design of the Synthesis Pathway": "The synthesis of titanium tetrabutoxide can be achieved through the reaction of titanium tetrachloride with butanol.", "Starting Materials": ["Titanium tetrachloride", "Butanol"], "Reaction": [ "Add titanium tetrachloride dropwise to a mixture of butanol and hydrochloric acid under stirring.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with ether to remove any impurities.", "Dry the product under vacuum to obtain titanium tetrabutoxide as a white powder." ] }

CAS RN

5593-70-4

Molecular Formula

C16H40O4Ti

Molecular Weight

344.35 g/mol

IUPAC Name

butan-1-ol;titanium

InChI

InChI=1S/4C4H10O.Ti/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3;

InChI Key

FPCJKVGGYOAWIZ-UHFFFAOYSA-N

SMILES

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]

Canonical SMILES

CCCCO.CCCCO.CCCCO.CCCCO.[Ti]

boiling_point

593 °F at 760 mmHg (USCG, 1999)
312 °C

Color/Form

COLORLESS TO LIGHT-YELLOW LIQUID
Pale yellow, viscous liquid

density

0.998 at 77 °F (USCG, 1999) - Less dense than water;  will float
0.998 @ 25 °C (liquid)

flash_point

170 °F (USCG, 1999)
170 °F (CLOSED CUP)

melting_point

-67 °F (USCG, 1999)
-55 °C

Other CAS RN

5593-70-4
9022-96-2

physical_description

Tetrabutyl titanate appears as a water-white to pale-yellow liquid with an alcohol-like odor. About the same density as water. Flash point 170 °F. Contact may irritate or cause burns.
Colorless to pale yellow liquid with a mild odor of alcohol;  [HSDB] Clear liquid with an odor of alcohol;  [MSDSonline]

Pictograms

Flammable; Corrosive; Irritant

Related CAS

9022-96-2 (homopolymer)

solubility

Sol in most organic solvents except ketones
Sol in aliphatic aromatic, chlorinated, and oxygenated solvents

synonyms

1-Butanol Titanium Salt (4:1);  AKT 850;  B 1;  Butyl Orthotitanate;  Butyl Titanate(IV) ((BuO)4Ti);  Orgatix T 25;  Orgatix TA 25;  TA 25;  TBT;  TBT 100;  TBT-B 1;  Tetra-n-butoxytitanium;  Tetra-n-butyl orthotitanate;  Tetra-n-butyl titanate;  Tetrabutoxytitani

vapor_density

11.7 (Air= 1)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction apparatus consisted of a heated enameled vessel of two cubic meters capacity, equipped with three feed tubes, a stirrer, and a glass condenser operated with water and connected to a 4 square meter Hastelloy C brine cooler (-45° C.). 670 liters of hexane were placed in it and refluxed. The temperature below the water condenser amounted to 69° C. Over a period of 2 hours 380 kg of titanium chloride (2 kmol) and 444 kg of n-butanol (6 kmol) were put in at such a rate that the molar ratio of titanium chloride to n-butanol amounted always to about 1:3. Immediately at the start of the addition a vigorous evolution of hydrogen chloride began. The temperature below the water condenser dropped to 60° C. and rose toward the end of the reaction back to 64° C. After the reaction another 155.4 kg of n-butanol (2.1 kmol) was added with stirring. A sample had a chlorine content of 11.6%. This meant that 47.5% of the chlorine present had been removed in the form of hydrogen chloride. After cooling to about 30° C., the mixture was first diluted with 200 liters of hexane, and then ammonia was fed through the third feed tube for a period of 2 hours. The suspension obtained was centrifuged to separate the precipitated ammonium chloride. First the hexane was distilled out of the filtrate; then, at a vacuum of less than 1 mbar and at a head temperature of about 155° C., the butyl titanate was purified by distillation. 619 kg of butyl titanate was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Titanium tetrabutoxide
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Q & A

Q1: What is the molecular formula and weight of titanium tetrabutoxide?

A1: The molecular formula of this compound is Ti(OC4H9)4, and its molecular weight is 340.32 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ Fourier transform infrared (FT-IR) spectroscopy [] and nuclear magnetic resonance (NMR) spectroscopy [] to characterize this compound. FT-IR helps analyze the Ti-O-C bonds and identify Ti-OH groups [], while NMR provides insights into the compound's structure and interactions [].

Q3: How does the choice of solvent influence the properties of this compound-derived materials?

A4: The solvent plays a crucial role in controlling the hydrolysis and condensation of this compound, ultimately affecting the properties of the final material. For instance, using dimethylformamide (DMF) or dimethylsulfoxide (DMSO) as solvents can lead to the formation of crystalline anatase TiO2 powders [], while using water might result in amorphous products [].

Q4: How is this compound utilized in the fabrication of thin films?

A5: this compound serves as a precursor for creating titanium dioxide thin films through techniques like sol-gel dip-coating [, , , , ]. Researchers can control film properties such as thickness, morphology, and crystallinity by adjusting processing parameters like precursor concentration, dipping speed, and heat treatment [, ].

Q5: Can this compound be incorporated into polymer matrices? What are the potential benefits?

A6: Yes, this compound can be incorporated into polymer matrices, such as acrylic resins [] and polyimides [], to create hybrid materials with enhanced properties. This incorporation can improve the UV shielding properties [], mechanical strength [], and water absorption characteristics [] of the polymer matrix.

Q6: Does this compound exhibit catalytic activity?

A7: Yes, this compound demonstrates catalytic properties in various chemical reactions. Notably, it can catalyze the hydroalumination of unsaturated compounds like 1,5-hexadiene [].

Q7: How does the presence of electron donors affect the catalytic activity of this compound in hydroalumination reactions?

A8: The addition of electron donors like ethers or tertiary amines to the reaction mixture can significantly influence the catalytic activity of this compound in hydroalumination reactions []. While some donors might decrease the reaction rate, others, like tetrahydrothiophene, can enhance the catalyst's activity []. This highlights the importance of carefully selecting reaction conditions when utilizing this compound as a catalyst.

Q8: What are some other catalytic applications of this compound?

A9: Beyond hydroalumination, this compound finds use as a catalyst in synthesizing poly(ethylene terephthalate) (PET) []. It can replace antimony-based catalysts, potentially offering a less toxic alternative for PET production []. Researchers have also explored its catalytic activity in synthesizing 2-arylbenzothiazoles [] under mild conditions.

Q9: How is this compound utilized in synthesizing titanium dioxide nanoparticles?

A10: this compound serves as a common precursor for preparing titanium dioxide (TiO2) nanoparticles through various methods, including sol-gel processes [, , , , ], hydrothermal synthesis [], and aerosol pyrolysis []. Researchers can control the size, morphology, and crystallinity of the resulting TiO2 nanoparticles by adjusting synthesis parameters like temperature, pH, and the presence of surfactants or templates [, , , , ].

Q10: Can plant extracts be used in conjunction with this compound for nanoparticle synthesis?

A11: Yes, researchers have explored using plant extracts alongside this compound for environmentally friendly, biogenic synthesis of TiO2 nanoparticles []. This approach highlights the potential of utilizing natural resources in materials science.

Q11: What are the photocatalytic properties of titanium dioxide derived from this compound?

A12: Titanium dioxide, synthesized from this compound, exhibits notable photocatalytic activity [, , , , ]. Researchers have extensively studied its ability to degrade organic pollutants, such as phenol [] and dyes [, , ], under UV or visible light irradiation.

Q12: How does doping with other elements impact the photocatalytic activity of titanium dioxide?

A13: Doping titanium dioxide with elements like sulfur [] or nitrogen [, ] can modify its electronic structure and enhance its photocatalytic activity, particularly in the visible light region. This modification expands the potential applications of titanium dioxide in areas like environmental remediation and solar energy conversion.

Q13: What is the role of this compound in creating core-shell photocatalysts?

A14: this compound plays a crucial role in fabricating silica-titania core-shell photocatalysts []. By carefully controlling the hydrolysis and condensation of this compound on silica cores, researchers can create uniform titania shells that exhibit enhanced photocatalytic activity and thermal stability compared to bare titania [].

Q14: What are the safety considerations when working with this compound?

A14: this compound is flammable and moisture-sensitive, demanding careful handling and storage. It's essential to consult the Safety Data Sheet (SDS) and follow recommended safety protocols.

Q15: What are the environmental concerns related to this compound?

A15: While titanium dioxide itself is generally considered environmentally benign, the production and disposal of this compound and its byproducts require careful consideration.

Q16: Are there alternative titanium precursors for similar applications?

A17: Yes, alternative titanium precursors like titanium isopropoxide [] and titanium tetrachloride [] are also employed in various applications, including the synthesis of TiO2. The choice of precursor can influence the properties of the final material, highlighting the importance of selecting the most suitable precursor based on the specific application.

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